molecular formula C21H20ClN3O B4282742 8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide

8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide

Cat. No. B4282742
M. Wt: 365.9 g/mol
InChI Key: VVEVDWOPWWPNQZ-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolinecarbohydrazide derivatives, which have been reported to possess a wide range of biological activities such as antimicrobial, antitumor, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its biological activity by inhibiting the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are essential for the growth and survival of microorganisms.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide in lab experiments is its potent antimicrobial and antitumor activity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions that can be explored in the research of 8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide. Some of the potential areas of research include:
1. Studying the mechanism of action of this compound in more detail to identify its molecular targets.
2. Investigating the potential use of this compound as a lead compound for the development of new antimicrobial and antitumor agents.
3. Exploring the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
4. Conducting further studies to evaluate the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, 8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide is a promising chemical compound that has shown potential therapeutic applications. Its potent antimicrobial and antitumor activity make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity in vivo.

Scientific Research Applications

8-chloro-N'-(1,2-dimethylpropylidene)-2-phenyl-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, this compound has also shown promising antitumor activity against various cancer cell lines.

properties

IUPAC Name

8-chloro-N-[(Z)-3-methylbutan-2-ylideneamino]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-13(2)14(3)24-25-21(26)17-12-19(15-8-5-4-6-9-15)23-20-16(17)10-7-11-18(20)22/h4-13H,1-3H3,(H,25,26)/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEVDWOPWWPNQZ-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=N\NC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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